1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide
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Overview
Description
1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic strategies include the Pictet-Spengler reaction, which involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzazasilinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The benzazasilinium moiety plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
Quinoline: Shares the core structure but differs in its chemical properties and applications.
Dihydroquinoline: A reduced form with distinct pharmacological profiles.
Uniqueness
1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is unique due to its benzazasilinium moiety, which imparts specific chemical and biological properties. This structural feature enhances its stability and bioavailability compared to other similar compounds .
Properties
CAS No. |
200064-97-7 |
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Molecular Formula |
C20H26INO2Si |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
ethyl 4-(1,1,3-trimethyl-2,4-dihydro-3,1-benzazasilin-3-ium-3-yl)benzoate;iodide |
InChI |
InChI=1S/C20H26NO2Si.HI/c1-5-23-20(22)16-10-12-18(13-11-16)21(2)14-17-8-6-7-9-19(17)24(3,4)15-21;/h6-13H,5,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ASMQLSCITPZUEC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+]2(CC3=CC=CC=C3[Si](C2)(C)C)C.[I-] |
Origin of Product |
United States |
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